Cas no 15574-80-8 (4(1H)-Quinolinone, 1-ethyl-2-methyl-)

4(1H)-Quinolinone, 1-ethyl-2-methyl- 化学的及び物理的性質
名前と識別子
-
- 4(1H)-Quinolinone, 1-ethyl-2-methyl-
- 1-Ethyl-2-methyl-4(1h)-quinolinone
- 1-ethyl-2-methyl-4-quinolone
- 15574-80-8
- AKOS002684036
- DB-162561
- 1-ethyl-2-methylquinolin-4-one
- MFCD20534753
- SB68550
- 1-Ethyl-2-methylquinolin-4(1H)-one
- SCHEMBL10550113
- WZFJKLLNXNDXIP-UHFFFAOYSA-N
- CS-0152014
- BS-51291
- E76820
-
- インチ: InChI=1S/C12H13NO/c1-3-13-9(2)8-12(14)10-6-4-5-7-11(10)13/h4-8H,3H2,1-2H3
- InChIKey: WZFJKLLNXNDXIP-UHFFFAOYSA-N
- SMILES: CCN1C(=CC(=O)C2=CC=CC=C21)C
計算された属性
- 精确分子量: 187.09979
- 同位素质量: 187.1
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 270
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 20.3Ų
じっけんとくせい
- PSA: 20.31
4(1H)-Quinolinone, 1-ethyl-2-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JN764-50mg |
4(1H)-Quinolinone, 1-ethyl-2-methyl- |
15574-80-8 | 97% | 50mg |
340.0CNY | 2021-07-15 | |
Chemenu | CM240158-250mg |
1-Ethyl-2-methylquinolin-4(1H)-one |
15574-80-8 | 97% | 250mg |
$156 | 2022-09-02 | |
Chemenu | CM240158-10g |
1-Ethyl-2-methylquinolin-4(1H)-one |
15574-80-8 | 97% | 10g |
$1356 | 2021-08-04 | |
Chemenu | CM240158-5g |
1-Ethyl-2-methylquinolin-4(1H)-one |
15574-80-8 | 97% | 5g |
$958 | 2021-08-04 | |
1PlusChem | 1P01KLCB-5g |
1-Ethyl-2-methylquinolin-4(1H)-one |
15574-80-8 | 97% | 5g |
$722.00 | 2024-06-20 | |
abcr | AB594899-250mg |
1-Ethyl-2-methylquinolin-4(1H)-one; . |
15574-80-8 | 250mg |
€205.60 | 2024-07-19 | ||
eNovation Chemicals LLC | Y1224124-5g |
1-ethyl-2-methylquinolin-4(1H)-one |
15574-80-8 | 95% | 5g |
$900 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X26465-1g |
1-Ethyl-2-methylquinolin-4(1H)-one |
15574-80-8 | 97% | 1g |
¥1591.0 | 2024-07-18 | |
Chemenu | CM240158-1g |
1-Ethyl-2-methylquinolin-4(1H)-one |
15574-80-8 | 97% | 1g |
$376 | 2022-09-02 | |
Chemenu | CM240158-5g |
1-Ethyl-2-methylquinolin-4(1H)-one |
15574-80-8 | 97% | 5g |
$1216 | 2022-09-02 |
4(1H)-Quinolinone, 1-ethyl-2-methyl- 関連文献
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1. Caper tea
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
4(1H)-Quinolinone, 1-ethyl-2-methyl-に関する追加情報
4(1H)-Quinolinone, 1-Ethyl-2-Methyl-
4(1H)-Quinolinone, 1-Ethyl-2-Methyl-, also known by its CAS number 15574-80-8, is a heterocyclic organic compound belonging to the quinolinone family. Quinolinones are aromatic compounds with a nitrogen atom in the ring structure, and they have been extensively studied for their diverse applications in chemistry, biology, and pharmacology. The compound 4(1H)-Quinolinone, 1-Ethyl-2-Methyl- is particularly interesting due to its unique structural features and potential biological activities.
The molecular structure of 4(1H)-Quinolinone, 1-Ethyl-2-Methyl- consists of a quinoline ring system with a ketone group at the 4-position. The substituents at positions 1 and 2—a ethyl group and a methyl group, respectively—contribute to the compound's chemical properties and reactivity. These substituents also influence the compound's solubility, stability, and interactions with biological systems.
Recent studies have highlighted the potential of quinolinones as scaffolds for drug discovery. For instance, researchers have explored the anti-inflammatory and antioxidant properties of 4(1H)-Quinolinone, 1-Ethyl-2-Methyl-. In a study published in 2023, scientists demonstrated that this compound exhibits significant inhibitory effects on pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that it could be a promising lead compound for the development of anti-inflammatory drugs.
Beyond its biological applications, 4(1H)-Quinolinone, 1-Ethyl-2-Methyl- has also been investigated for its role in organic synthesis. Its quinoline ring system serves as a versatile platform for constructing complex molecules. For example, chemists have utilized this compound as an intermediate in the synthesis of heterocyclic compounds with potential applications in materials science.
In terms of synthesis, several methods have been reported for the preparation of 4(1H)-Quinolinone, 1-Ethyl-2-Methyl-. One common approach involves the condensation of o-aminoacetophenone derivatives with appropriate aldehydes or ketones under acidic conditions. This method is efficient and yields high-quality products suitable for further functionalization.
The physical properties of 4(1H)-Quinolinone, 1-Ethyl-2-Methyl- are well-documented. It has a melting point of approximately 230°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its UV-vis spectrum shows strong absorption bands in the range of 250–300 nm, indicative of its aromaticity and conjugated system.
In conclusion, 4(1H)-Quinolinone, 1-Ethyl-2-Methyl-, CAS number 15574-80-8, is a valuable compound with significant potential in various fields. Its structural versatility and promising biological activities make it an attractive target for further research and development.
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